molecular formula C4H2Cl2O2 B107422 Fumaryl chloride CAS No. 627-63-4

Fumaryl chloride

Cat. No. B107422
CAS RN: 627-63-4
M. Wt: 152.96 g/mol
InChI Key: ZLYYJUJDFKGVKB-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fumaryl Chloride Description

Fumaryl chloride is a chemical compound that has been studied in various contexts, including its role in the synthesis of polymers, its photodissociation dynamics, and its vibrational spectra. It is a molecule that contains two acyl chloride groups attached to a carbon-carbon double bond, making it a potentially reactive dienophile in Diels-Alder reactions and a useful intermediate in organic synthesis .

Synthesis Analysis

The synthesis of fumaryl chloride is not directly described in the provided papers, but its use as a reactant suggests that it is readily available for chemical reactions. For instance, it has been used in the synthesis of linear unsaturated oligo-anhydrides, which are then reacted with poly(ethylene glycol) to produce di- and tri-block copolymers . Additionally, fumaryl chloride reacts with furan in a Diels-Alder reaction to form an oxabicycloheptane derivative, which is a key step in the synthesis of reduction products of cis-maneonene-A .

Molecular Structure Analysis

The molecular structure and conformational composition of fumaryl chloride have been determined by gas-phase electron diffraction. The molecule exists as a mixture of three different conformers: anti-anti, anti-syn, and syn-syn, with the anti-anti form being the most energetically favorable . The vibrational spectra of fumaryl chloride have also been studied, providing insights into the different conformers present in both the liquid and solid phases .

Chemical Reactions Analysis

Fumaryl chloride undergoes photodissociation at 235 nm, leading to the formation of chlorine atoms and molecular hydrogen chloride (HCl). The dynamics of this process have been studied using resonance enhanced multiphoton ionization (REMPI) time-of-flight (TOF) techniques, revealing the translational energy distribution and the recoil anisotropy parameter for the chlorine atom elimination channels . Additionally, the Diels-Alder reaction of fumaryl chloride with furan has been investigated, leading to the synthesis of important organic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fumaryl chloride are inferred from its behavior in various reactions and its molecular structure. The electron diffraction studies provide bond distances and valence angles, which are crucial for understanding the reactivity and stability of the molecule . The vibrational spectra studies contribute to the understanding of the molecule's behavior in different phases and the influence of conformational changes on its properties .

Scientific Research Applications

1. Vibrational Spectroscopy and Crystal Structure Analysis

  • Fumaryl chloride has been studied for its vibrational spectra in both liquid and crystalline phases. These studies help understand the molecular structure and behavior of fumaryl chloride under different conditions. For instance, the research conducted by Landry & Katon (1984) focused on the vibrational assignment and crystal structure of fumaryl chloride, revealing the presence of two planar conformers in the liquid phase (Landry & Katon, 1984).

2. Photodissociation Dynamics

  • The dynamics of Cl atom formation in the photodissociation of fumaryl chloride at specific wavelengths was explored by Kawade et al. (2011). This research provides insights into the behavior of fumaryl chloride when exposed to light, which is crucial in understanding its chemical properties and potential applications in photochemistry (Kawade et al., 2011).

3. Rotational Equilibria Study

  • Studies like the one conducted by Koster, Vasileff, & Carlson (1971) on the rotational equilibria in fumaryl chloride contribute to a deeper understanding of its molecular behavior and potential applications in areas such as spectroscopy and materials science (Koster, Vasileff, & Carlson, 1971).

4. Gas Phase Molecular Structure

  • Research on the gas phase molecular structure of fumaryl chloride, like the study by Hagen (1985), provides valuable information on its conformational composition, which is essential for understanding its reactivity and potential applications in gas-phase chemistry (Hagen, 1985).

5. UV-Laser Photoisomerization

  • Studies like the one by Pietri et al. (2000) on the UV-laser photoisomerization of fumaryl chloride have contributed to the identification of new compounds and understanding the photochemical properties of fumaryl chloride, which could have implications in fields like photodynamic therapy and photochemistry (Pietri et al., 2000).

6. Conjugative Effects in Compounds

  • Research on the vibrational spectra and assignment of related compounds, such as monomethyl fumaryl chloride, helps in understanding the conjugative interactions in these molecules, which is crucial for their applications in various chemical reactions and materials science (Katon & Chu, 1982).

7. Biocompatibility and Tissue Engineering

  • The development of novel materials like poly(caprolactone fumarate), which uses fumaryl chloride, for applications in tissue engineering and biocompatibility studies highlights the potential medical applications of fumaryl chloride derivatives (Jabbari et al., 2005).

Safety And Hazards

Fumaryl chloride is combustible and harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . Contact with water liberates toxic gas .

Future Directions

Fumaryl chloride is used in the synthesis of oligo(poly(ethylene glycol) fumarate) (OPF), a polymer useful for tissue engineering applications . The physical properties of the OPF oligomer and resulting cross-linked hydrogel can be easily tailored by varying PEG molecular weight . OPF hydrogels are injectable, they polymerize in situ, and they undergo biodegradation by hydrolysis of ester bonds .

properties

IUPAC Name

(E)-but-2-enedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2O2/c5-3(7)1-2-4(6)8/h1-2H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYYJUJDFKGVKB-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(=O)Cl)\C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2O2
Record name FUMARYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/784
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3033519
Record name Fumaryl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3033519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Fumaryl chloride appears as a straw colored fuming liquid with a pungent odor. Vapors irritate the eyes and mucous membranes. Corrosive to metals and tissue., Fuming straw-colored liquid with a pungent odor; [CAMEO] Colorless liquid with an acrid odor; [Alfa Aesar MSDS]
Record name FUMARYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/784
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fumaryl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14322
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

2.07 [mmHg]
Record name Fumaryl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14322
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Fumaryl chloride

CAS RN

627-63-4
Record name FUMARYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/784
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fumaryl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fumaryl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenedioyl dichloride, (2E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fumaryl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3033519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fumaroyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.006
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FUMARYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B95L4812RG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fumaryl chloride
Reactant of Route 2
Fumaryl chloride
Reactant of Route 3
Reactant of Route 3
Fumaryl chloride
Reactant of Route 4
Fumaryl chloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Fumaryl chloride
Reactant of Route 6
Reactant of Route 6
Fumaryl chloride

Citations

For This Compound
1,300
Citations
K Hagen - Journal of molecular structure, 1985 - Elsevier
… The sample of fumaryl chloride (>9S%) … fumaryl chloride also at a loser temperatx~e, an3 diffraction photogxphs … parameters in fumaryl chloride and propenoyl chloride 123 . In addkion …
Number of citations: 9 www.sciencedirect.com
DF Koster, TP Vasileff, GL Carlson - Spectrochimica Acta Part A: Molecular …, 1971 - Elsevier
… The rotational equilibria in fumaryl chloride, fumaryl fluoride and maleoyl fluoride have been studied by spectroscopic techniques. The fumaryl chloride and fumaryl fluoride vibrational …
Number of citations: 14 www.sciencedirect.com
S Yadav, R Tiwari, DK Verma, D Kumar… - Polymer Engineering …, 2023 - Wiley Online Library
… fumaryl chloride derived crosslinked polyester resins for photonic thin-film applications have also been studied. Fumaryl chloride … on hydrazine hydrate and fumaryl chloride obtained via …
A Alizadeh, M Babaki, N Zohreh - Tetrahedron, 2009 - Elsevier
… in the application of fumaryl chloride in … fumaryl chloride under solvent-free conditions at room temperature (the amine and alkyl acetoacetate are mixed first and then fumaryl chloride …
Number of citations: 33 www.sciencedirect.com
N Piétri, B Jurca, M Monnier, M Hillebrand… - Spectrochimica Acta Part …, 2000 - Elsevier
… The investigation of fumaryl chloride irradiation continues our interest in the photoprocess of this kind of molecules. This compound, E ClCOCHCHCOCl, has been reported to exist …
Number of citations: 20 www.sciencedirect.com
M Kawade, A Saha, HP Upadhyaya… - The Journal of …, 2011 - ACS Publications
… The photodissociation dynamics of fumaryl chloride (ClCO—CH═CH—COCl) has been … A single laser has been used for excitation of fumaryl chloride and the REMPI detection of …
Number of citations: 18 pubs.acs.org
JM Landry, JE Katon - Spectrochimica Acta Part A: Molecular Spectroscopy, 1984 - Elsevier
… liquid and crystalline ir spectra of fumaryl chloride collected employing various purification and … the hydrolysis of fumaryl chloride) observed in samples of fumaryl chloride exposed to the …
Number of citations: 6 www.sciencedirect.com
S Maaref, Z Roz, SS Sun, K Seo… - Journal of applied …, 2004 - Wiley Online Library
The synthesis, processing, and characterization of new crosslinked functional polymer thin films derived from fumaryl chloride and maleic anhydride is presented. Experimental data …
Number of citations: 7 onlinelibrary.wiley.com
JE Katon, PH Chu - Journal of Molecular Structure, 1982 - Elsevier
… fumaryl chloride have been recorded and a tentative vibrational assignment has been … As a part of such a study, we have synthesized monomethyl fumaryl chloride, CH302C-CH=…
Number of citations: 4 www.sciencedirect.com
LP Kyrides - Journal of the American Chemical Society, 1937 - ACS Publications
… Van Dorp and Van Dorp6 found that phthalyl chloride and fumaric acid reacted at 120-160 to give a good yield of fumaryl chloride.We have used phthalyl chloride in many reactions and …
Number of citations: 39 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.